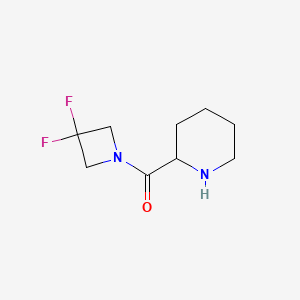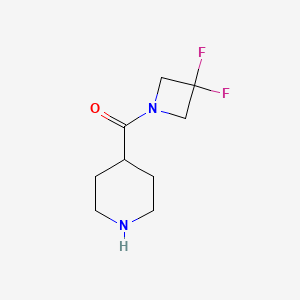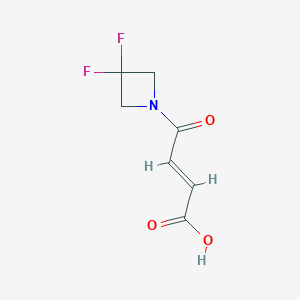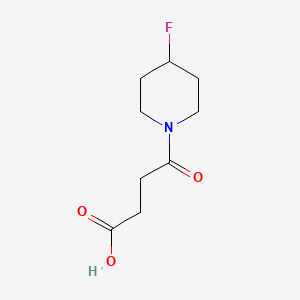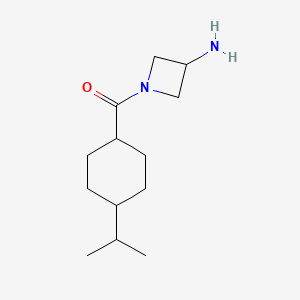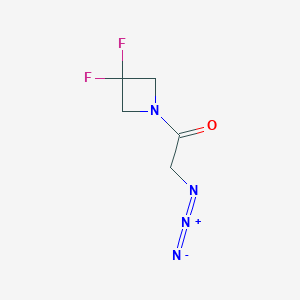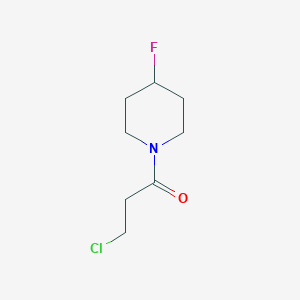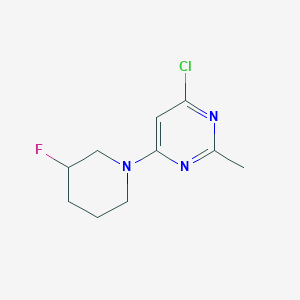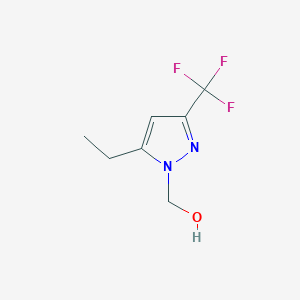
(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol
Übersicht
Beschreibung
The compound “(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclodehydration of diacylhydrazines . For instance, the synthesis of a related compound, tipranavir, involved the introduction of a 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF in the final synthesis step .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The trifluoromethyl group (-CF3) attached to the pyrazole ring contributes to the unique properties of these compounds .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
- Novel pyrazole derivatives, including compounds related to the specified chemical structure, have demonstrated significant potential as antimicrobial and anticancer agents. For instance, a study on various pyrazole derivatives showed that some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, along with good to excellent antimicrobial activity. This highlights the potential of such compounds in therapeutic applications against infectious diseases and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
- Another study synthesized novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones and assessed their cytotoxicity, finding that compounds with specific aromatic groups and a methyl moiety on the pyrazole showed significant cytotoxicity in human leukocytes at high concentrations. This suggests their potential utility in cancer treatment (Bonacorso et al., 2016).
Role in Chemical Synthesis
- The research into pyrazole derivatives extends into the field of chemical synthesis, where these compounds are utilized as intermediates or reactants in the creation of more complex molecules. For instance, studies have explored the synthesis of various heterocyclic compounds with potential antibacterial and antifungal properties, demonstrating the versatility of pyrazole-based compounds in medicinal chemistry and drug development (Sanjeeva, Narendra, & Venkata, 2022).
- Additionally, pyrazole derivatives have been implicated in the synthesis of fluorescent compounds, indicating their utility in the development of new materials with desirable optical properties. This includes compounds that can be used in various applications, including sensors and imaging agents (Zheng et al., 2011).
Eigenschaften
IUPAC Name |
[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-2-5-3-6(7(8,9)10)11-12(5)4-13/h3,13H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDLQCGOLADZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




